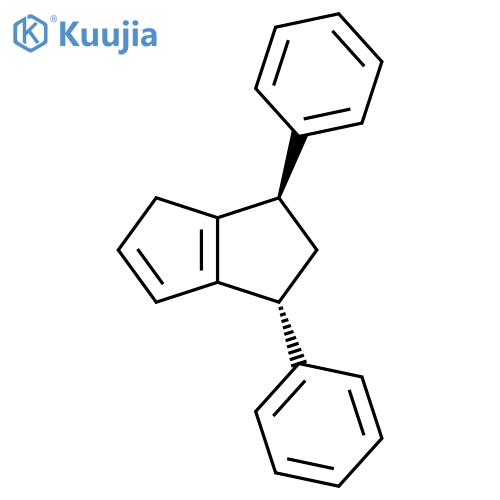Cas no 2222463-76-3 (Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

2222463-76-3 structure
商品名:Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-
CAS番号:2222463-76-3
MF:C20H18
メガワット:258.356925487518
CID:5184299
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 化学的及び物理的性質
名前と識別子
-
- Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-
-
- インチ: 1S/C20H18/c1-3-8-15(9-4-1)19-14-20(16-10-5-2-6-11-16)18-13-7-12-17(18)19/h1-12,19-20H,13-14H2/t19-,20-/m1/s1
- InChIKey: VFGJYEUKKOLPGG-WOJBJXKFSA-N
- ほほえんだ: [C@@H]1(C2=CC=CC=C2)C2=C(CC=C2)[C@@H](C2=CC=CC=C2)C1
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1590055-100mg |
(1R,3R)-1,3-diphenyl-1,2,3,4-tetrahydropentalene |
2222463-76-3 | 98% | 100mg |
¥690 | 2023-04-06 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1212-100mg |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- |
2222463-76-3 | 95% | 100mg |
¥460.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1212-250mg |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- |
2222463-76-3 | 95% | 250mg |
¥850.0 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1590055-250mg |
(1R,3R)-1,3-diphenyl-1,2,3,4-tetrahydropentalene |
2222463-76-3 | 98% | 250mg |
¥1020 | 2023-04-06 |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2222463-76-3 (Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 857369-11-0(2-Oxoethanethioamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
